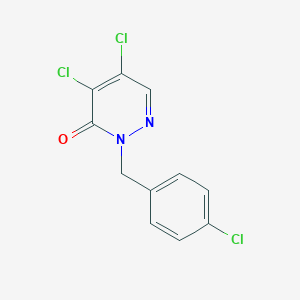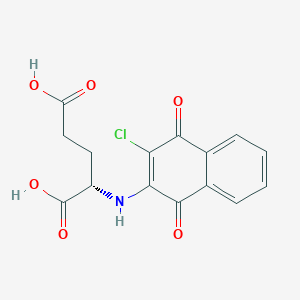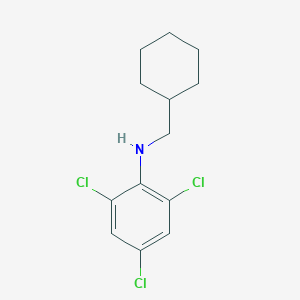![molecular formula C20H34O5 B071189 9S,11R-dihydroxy-15-oxo-5Z-prostaenoic acid-cyclo[8S,12R] CAS No. 191919-02-5](/img/structure/B71189.png)
9S,11R-dihydroxy-15-oxo-5Z-prostaenoic acid-cyclo[8S,12R]
Vue d'ensemble
Description
9S,11R-dihydroxy-15-oxo-5Z-prostaenoic acid-cyclo[8S,12R] (9,11-15-oxo-prost-5-en-1-oic acid-cyclo[8,12]) is a recently discovered cyclic fatty acid found in the human body. It is an important intermediate in the metabolism of prostaglandins, which are hormones involved in many physiological processes. 9,11-15-oxo-prost-5-en-1-oic acid-cyclo[8,12] has been studied for its potential applications in the fields of biochemistry, pharmacology, and medicine.
Applications De Recherche Scientifique
Biosynthesis and Function in Cellular Processes :
- Identification of Dihydroxy-Arachidonic Acids : A study identified by-products of native cyclooxygenase (COX)-2, including dihydroxy-arachidonic acids formed by oxygenation of 5S-HETE by native and aspirin-acetylated COX-2. These findings suggest the involvement of these compounds in biochemical pathways related to inflammation and cellular signaling (Mulugeta et al., 2010).
- Antiproliferative Effects : Another study found that cyclooxygenases metabolize arachidonic acid to hydroxyeicosatetraenoic acids, which are then oxidized to oxo-eicosatetraenoic acids. These compounds demonstrated antiproliferative effects in various cell types, indicating potential therapeutic applications in cancer and other proliferative diseases (Snyder et al., 2013).
Mechanisms in Prostaglandin Biosynthesis :
- Role in Prostaglandin A Analogues Formation : Research showed the involvement of lipoxygenase and allene oxide synthase enzymes in forming hydroxylated allene oxide, which might cyclize to form prostaglandin A or close analogues. This highlights the potential for these compounds in the biosynthesis of prostaglandins (Brash et al., 1990).
- Biosynthesis in Non-Mammalian Systems : A study on the biosynthesis of prostaglandins in the sea whip coral Plexaura homomalla identified novel pathways involving lipoxygenase leading to the formation of alpha-ketol and a Racemic prostanoid, indicating diverse biosynthetic mechanisms across different organisms (Brash et al., 1987).
Applications in Understanding Disease Mechanisms :
- Prostaglandin D(2)-Derived Activators : Research in macrophage cell cultures showed that prostaglandin D(2) is converted to various metabolites with peroxisome proliferator-activated receptor-gamma (PPARgamma) activity. These findings have implications in understanding inflammatory and metabolic diseases (Söderström et al., 2003).
Potential Therapeutic Applications :
- Inhibitory Effects on Cell Proliferation : A study highlighted that certain oxo-eicosatetraenoic acids, when treated with cells, inhibited proliferation, suggesting potential applications in developing anti-cancer therapies or treatments for diseases characterized by abnormal cell growth (Snyder et al., 2013).
Mécanisme D'action
Target of Action
It belongs to the class of compounds known as eicosanoids , which are typically involved in inflammatory and immune responses. They often act on a variety of cell types, including immune cells, and can influence processes such as platelet aggregation, smooth muscle contraction, and the modulation of synaptic activity in the central nervous system.
Mode of Action
Eicosanoids, the class of compounds to which it belongs, typically exert their effects by binding to specific receptors on the surface of their target cells . This binding can trigger a variety of intracellular signaling pathways, leading to changes in cellular function.
Biochemical Pathways
Eicosanoids are known to be involved in a variety of biochemical pathways, particularly those related to inflammation and immune response . They can modulate the production of cytokines and chemokines, influence cell proliferation and apoptosis, and regulate ion channel activity.
Pharmacokinetics
The physicochemical properties of the compound, such as its logP value of 3.82 , suggest that it may be lipophilic in nature, which could influence its absorption and distribution within the body.
Result of Action
As an eicosanoid, it may be expected to have diverse effects on cellular function, potentially influencing processes such as inflammation, immune response, and cell signaling .
Propriétés
IUPAC Name |
(Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-19,22-23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17+,18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTIONYPMSCHQI-JPRPWBOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)CC[C@H]1[C@@H](C[C@@H]([C@H]1C/C=C\CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80865371 | |
| Record name | (5Z)-9alpha,11alpha-Dihydroxy-15-oxo-8beta-prost-5-en-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80865371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 8-iso-13,14-dihydro-15-keto-PGF2a | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006562 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
191919-02-5 | |
| Record name | (5Z,8β,9α,11α)-9,11-Dihydroxy-15-oxoprost-5-en-1-oic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191919-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5Z)-9alpha,11alpha-Dihydroxy-15-oxo-8beta-prost-5-en-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80865371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-iso-13,14-dihydro-15-keto-PGF2a | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006562 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



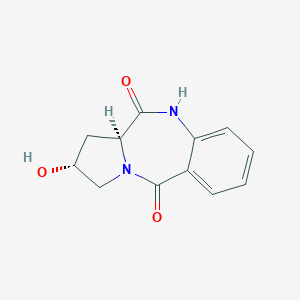
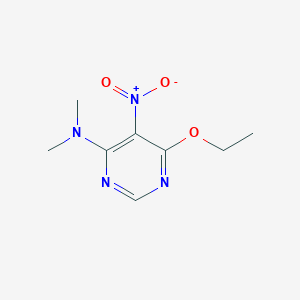
![1-[2-(4-Chlorophenyl)-7-Methylpyrazolo[1,5-A]Pyrimidin-6-Yl]Ethan-1-One](/img/structure/B71113.png)
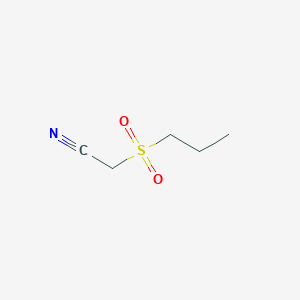

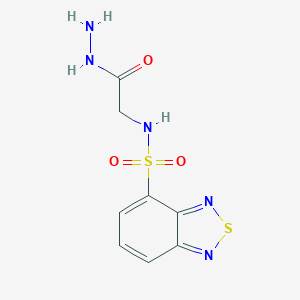
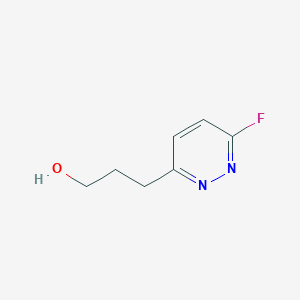

![N-(2,2-diethoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B71122.png)
